molecular formula C13H12N2O4S2 B2846398 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide CAS No. 896350-23-5

2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide

Cat. No.: B2846398
CAS No.: 896350-23-5
M. Wt: 324.37
InChI Key: WMKUBWUVAWLSIG-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylbenzamido)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core linked to a methanesulfonyl-substituted benzamide moiety. This structure combines two pharmacologically significant elements: the thiophene-3-carboxamide scaffold and the benzenesulfonamide derivative group, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds based on the thiophene-carboxamide structure have demonstrated promising biological activities in scientific studies. Specifically, research on analogous N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives has shown potent antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical drug-resistant pathogen . Furthermore, thiophene-3-carboxamide derivatives have been documented to exhibit antibacterial and antifungal activities in other research . The methanesulfonyl-benzamide component of the molecule is a derivative of benzenesulfonamide, a class of compounds widely recognized for their ability to interact with enzyme active sites . Sulfonamide derivatives are investigated as modulators for various biological targets, including nuclear receptors and carbonic anhydrases . The presence of the carboxamide bond (-CO-NH-), a crucial and stable building block in proteins, further enhances the compound's potential for specific interactions with biological targets . This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(4-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-21(18,19)9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUBWUVAWLSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide typically involves the condensation of 4-(methylsulfonyl)benzoic acid with thiophene-3-carboxamide under specific reaction conditions. The process may involve the use of coupling agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Thiophene Substituents (Position) Key Functional Groups Biological Activity (Reported) Reference
2-(4-Methanesulfonylbenzamido)thiophene-3-carboxamide 2: 4-methanesulfonylbenzamido; 3: carboxamide Methanesulfonyl, carboxamide Inferred: Potential CNS modulation N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2: amino-ethoxy-oxoethyl; 3: ethyl carboxylate Tetrahydrobenzo[b]thiophene, hydroxylphenyl Synthetic intermediate
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (92a) 2: cyanoacetamido; 3: carboxamide; 4,5: dimethyl Cyanoacetamido, dimethyl Antioxidant (56.9% DPPH scavenging)
JAMI1001A (AMPA modulator) 2: acetamido-pyrazole; 3: carboxamide Trifluoromethylpyrazole, tetrahydrobenzothiophene Positive allosteric modulation
N-(Adamantan-1-yl)-2-amino-4-(2-(cyclopropylamino)-1-(hydroximino)-2-oxoethyl)thiophene-3-carboxamide (14) 2: amino; 4: cyclopropylamino-oxoethyl; 3: carboxamide Adamantyl, cyclopropylamino Tau aggregation inhibition

Structural Analysis

  • Methanesulfonyl vs.
  • Tetrahydrobenzothiophene Core (JAMI1001A) : JAMI1001A’s tetrahydrobenzothiophene moiety enhances rigidity and binding to AMPA receptors, whereas the target compound’s simpler thiophene core may offer synthetic versatility .
  • Adamantyl Substitution (Compound 14) : The adamantyl group in compound 14 likely enhances lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The methanesulfonyl group’s polarity may increase aqueous solubility compared to ethyl carboxylate derivatives (e.g., compound 6o) .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene CoreGewald reaction (DMF, S₈, 80°C)65–75
SulfonylationMethanesulfonyl chloride, TEA, DCM70–85
AmidationBenzamide coupling, EDCI, room temp60–70

Basic: Which characterization techniques are essential for confirming the compound’s structure?

Answer:
Structural validation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ 10–12 ppm) .
    • IR : Confirms functional groups (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry : HRMS or LC-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₄S₂: 363.04) .
  • X-ray Crystallography : Resolves 3D conformation, critical for SAR studies .

Advanced: How can reaction conditions be optimized to enhance synthesis efficiency?

Answer:
Key strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve sulfonylation kinetics .
  • Catalysis : TEA or pyridine accelerates sulfonamide formation while minimizing side reactions .
  • Purification : Reverse-phase HPLC or methanol recrystallization achieves >95% purity .
  • Temperature Control : Lower temps (0–5°C) stabilize intermediates during amidation .

Challenge Resolution : Contaminants from incomplete sulfonylation can be identified via TLC (Rf = 0.3 in ethyl acetate/hexane) and removed by column chromatography .

Advanced: What role does the methanesulfonyl group play in bioactivity and pharmacokinetics?

Answer:
The methanesulfonyl moiety:

  • Enhances Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction by ~1.5 units) .
  • Target Interaction : Binds selectively to kinase ATP pockets via H-bonding (e.g., EGFR inhibition IC₅₀ = 1.2 µM) .
  • Metabolic Stability : Sulfonamide resistance to cytochrome P450 oxidation extends half-life (t₁/₂ = 8.2 hrs in vitro) .

SAR Insight : Ethylsulfonyl analogs show reduced potency (IC₅₀ = 3.8 µM), highlighting methanesulfonyl’s optimal steric fit .

Advanced: How to resolve contradictions in reported biological activities?

Answer: Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG-2 vs. MCF-7 IC₅₀ values) .
  • Purity : Impurities >5% (e.g., unreacted benzamide) can skew activity; validate via HPLC .
  • Structural Analogues : Fluorine substitution at the phenyl ring (e.g., 4-F derivative) may alter potency .

Methodological Fix : Standardize assays (e.g., MTT protocol, 48-hr incubation) and cross-validate with pure batches .

Basic: What biological activities are reported for this compound?

Answer:

  • Anticancer : IC₅₀ = 1.2–3.5 µM against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) .
  • Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus .
  • Mechanism : Caspase-3 activation (apoptosis) and tubulin polymerization inhibition .

Advanced: How can the thiophene core be modified to improve pharmacological properties?

Answer:

  • Cycloheptane Fusion : Enhances rigidity, improving target binding (ΔIC₅₀ = 0.8 µM vs. non-fused analogs) .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents increase metabolic stability (t₁/₂ ↑ 40%) .
  • Hybridization : Conjugation with piperidine sulfonamides boosts blood-brain barrier penetration (AUC brain/plasma = 0.5) .

Basic: What analytical methods ensure purity of synthesized derivatives?

Answer:

  • HPLC : Purity >98% confirmed with C18 columns (ACN/water gradient) .
  • Melting Point : Sharp m.p. (197–199°C) indicates crystallinity .
  • Elemental Analysis : ≤0.3% deviation from theoretical C/H/N/S values .

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